molecular formula C10H9ClO2 B2820213 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one CAS No. 160388-06-7

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2820213
CAS RN: 160388-06-7
M. Wt: 196.63
InChI Key: QVWCJSWHCOUDBI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C16H13ClO2 . It is a type of chalcone, which are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one have been studied both theoretically and experimentally . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCJSWHCOUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)prop-2-en-1-one

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